UK-240455
Overview
Description
UK-240455 is a potent and selective N-methyl-D-aspartic acid glycine receptor antagonist. It has shown neuroprotective effects and improved motor function in models of Parkinson’s disease. This compound is being evaluated as a potential candidate for the treatment of Parkinson’s disease and other neurological disorders .
Preparation Methods
The synthesis of UK-240455 involves several steps, including the formation of the quinoxalinedione core and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Quinoxalinedione Core: This step involves the reaction of appropriate starting materials to form the quinoxalinedione core structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .
Chemical Reactions Analysis
UK-240455 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UK-240455 has several scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of N-methyl-D-aspartic acid glycine receptor antagonists.
Biology: The compound is used to investigate the role of N-methyl-D-aspartic acid glycine receptors in various biological processes.
Medicine: this compound is being evaluated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and stroke.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting N-methyl-D-aspartic acid glycine receptors .
Mechanism of Action
UK-240455 exerts its effects by selectively antagonizing the N-methyl-D-aspartic acid glycine receptor. This receptor is involved in synaptic transmission and plasticity in the central nervous system. By blocking this receptor, this compound can modulate neuronal activity and provide neuroprotective effects. The molecular targets and pathways involved include the inhibition of excitatory neurotransmission and the reduction of excitotoxicity .
Comparison with Similar Compounds
UK-240455 is unique in its high selectivity and potency as an N-methyl-D-aspartic acid glycine receptor antagonist. Similar compounds include:
UK-315716: Another N-methyl-D-aspartic acid glycine receptor antagonist with improved aqueous solubility and in vivo efficacy compared to this compound.
7-Chlorokynurenic acid: A known N-methyl-D-aspartic acid glycine receptor antagonist with different pharmacokinetic properties.
DQP 1105: Another antagonist with distinct structural features and biological activity.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and therapeutic potential.
Properties
IUPAC Name |
N-(6,7-dichloro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)-N-(2-hydroxyethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O5S/c1-22(20,21)16(2-3-17)9-7(13)5(12)4-6-8(9)15-11(19)10(18)14-6/h4,17H,2-3H2,1H3,(H,14,18)(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJHUMNCODFLCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCO)C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873385 | |
Record name | UK 240455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178908-09-3 | |
Record name | UK-240455 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178908093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK 240455 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UK-240455 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QU5W0O2DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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